
Zatebradine
Übersicht
Beschreibung
Zatebradine is a bradycardic agent that specifically inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in the pacemaker cells of the sinoatrial node. This compound is known for its ability to reduce heart rate without causing negative inotropic or proarrhythmic effects . It is chemically derived from verapamil and is used primarily in cardiovascular research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zatebradine can be synthesized through a multi-step process involving the reaction of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 3-(3,4-dimethoxyphenyl)propylamine under specific conditions. The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Zatebradin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Zatebradin kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können Zatebradin in seine reduzierten Amin-Derivate umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Zatebradin-Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden häufig verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.
Substitution: Nucleophile wie Alkylhalogenide oder Arylhalogenide werden unter basischen Bedingungen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen N-Oxide, reduzierte Amine und substituierte Derivate von Zatebradin .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Zatebradine primarily functions as a selective inhibitor of hyperpolarization-activated cyclic nucleotide-gated channels (HCN channels), particularly HCN4, which plays a crucial role in regulating heart rate. By blocking these channels, this compound effectively reduces heart rate without exerting negative inotropic effects, making it distinct from other antiarrhythmic agents.
Mechanism of Action:
- Bradycardic Effect: this compound decreases heart rate by inhibiting the pacemaker current (I_h) in the sinoatrial node, leading to reduced automaticity of cardiac pacemaker cells.
- Ion Channel Interaction: It acts as an open-channel blocker for the hKv1.5 potassium channel, contributing to its antiarrhythmic properties by prolonging cardiac action potential duration .
Clinical Applications
This compound has been studied for its effects in various clinical scenarios:
- Myocardial Infarction Recovery:
- Ischemic Heart Disease:
- Arrhythmia Management:
Study 1: Effects on Baroreflex Sensitivity
- Objective: To assess the impact of this compound on BRS and HRV in post-MI rats.
- Methodology: Rats were administered varying doses of this compound post-left coronary artery ligation.
- Results: Heart rates decreased significantly, and both BRS and HRV were restored, indicating enhanced vagal activity .
Study 2: Comparison with Verapamil
- Objective: To compare the effects of this compound and verapamil on cardiac function.
- Methodology: Patients received either drug; parameters like heart rate and left ventricular pressure were measured.
- Results: this compound provided a more pronounced reduction in heart rate without affecting contractility compared to verapamil, which significantly lowered left ventricular pressure .
Summary Table of Clinical Findings
Application Area | Key Findings |
---|---|
Myocardial Infarction | Enhanced BRS and HRV; improved autonomic control post-MI |
Ischemic Heart Disease | Significant reduction in heart rate with stable contractility; potential therapeutic use |
Arrhythmia Management | Prolongation of action potentials; effective against tachyarrhythmias |
Wirkmechanismus
Zatebradine exerts its effects by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in the pacemaker cells of the sinoatrial node. This inhibition reduces the spontaneous depolarization rate of these cells, leading to a decrease in heart rate. The compound does not significantly affect other cardiac ionic channels, making it a specific and effective bradycardic agent .
Vergleich Mit ähnlichen Verbindungen
Ivabradine: Another HCN channel inhibitor used clinically for angina pectoris and heart failure.
Alinidine: A derivative of clonidine with similar bradycardic effects.
Falipamil: A verapamil derivative with comparable pharmacological activity.
Uniqueness of Zatebradine: this compound is unique due to its high specificity for HCN channels and its ability to reduce heart rate without causing negative inotropic or proarrhythmic effects. This makes it a valuable tool in both research and potential therapeutic applications .
Biologische Aktivität
Zatebradine is a compound primarily recognized for its role as a bradycardic agent, which inhibits the hyperpolarization-activated current () in cardiac tissues. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various tissues, and implications for therapeutic use.
This compound selectively inhibits currents in the sinoatrial node, leading to reduced heart rate. It functions as an open-channel blocker of the hKv 1.5 potassium channel, influencing cardiac conduction and repolarization dynamics. The inhibition of results in decreased automaticity of the sinoatrial node and prolonged action potential duration in myocardial tissues .
Pharmacological Effects
- Cardiac Effects :
- Respiratory Effects :
- Central Nervous System Effects :
Cardiac Studies
A study conducted on guinea pig atria demonstrated that this compound analogues exhibited negative chronotropic activity, with some compounds showing enhanced potency compared to this compound itself. The study utilized patch-clamp techniques to measure blocking properties on currents in ventricular myocytes from spontaneously hypertensive rats .
Respiratory Studies
In assessing the effects of HCN channel inhibitors on airway smooth muscle, this compound was tested alongside other blockers like ZD7288. The results indicated that this compound significantly altered contractile responses to nerve stimulation and agonist application, suggesting its potential utility in managing respiratory conditions .
Comparative Analysis of Biological Activity
The following table summarizes key findings regarding the biological activity of this compound across different systems:
Eigenschaften
IUPAC Name |
3-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O5/c1-27(13-9-19-7-8-22(30-2)23(15-19)31-3)11-6-12-28-14-10-20-16-24(32-4)25(33-5)17-21(20)18-26(28)29/h7-8,15-17H,6,9-14,18H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDQCFRVSHYKLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
91940-87-3 (hydrochloride) | |
Record name | Zatebradine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085175673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048413 | |
Record name | Zatebradine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85175-67-3 | |
Record name | Zatebradine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085175673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zatebradine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZATEBRADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV27RY5876 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.